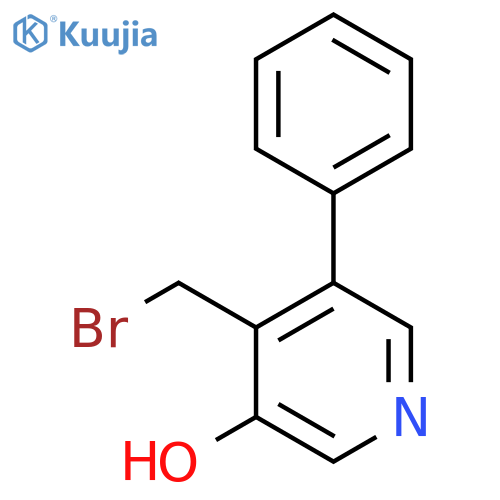Cas no 1805596-20-6 (4-Bromomethyl-3-hydroxy-5-phenylpyridine)

1805596-20-6 structure
商品名:4-Bromomethyl-3-hydroxy-5-phenylpyridine
CAS番号:1805596-20-6
MF:C12H10BrNO
メガワット:264.1179022789
CID:4901414
4-Bromomethyl-3-hydroxy-5-phenylpyridine 化学的及び物理的性質
名前と識別子
-
- 4-Bromomethyl-3-hydroxy-5-phenylpyridine
-
- インチ: 1S/C12H10BrNO/c13-6-10-11(7-14-8-12(10)15)9-4-2-1-3-5-9/h1-5,7-8,15H,6H2
- InChIKey: GJZQAQRHDGNMAF-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(=CN=CC=1C1C=CC=CC=1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 194
- トポロジー分子極性表面積: 33.1
- 疎水性パラメータ計算基準値(XlogP): 2.7
4-Bromomethyl-3-hydroxy-5-phenylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029012158-250mg |
4-Bromomethyl-3-hydroxy-5-phenylpyridine |
1805596-20-6 | 95% | 250mg |
$1,029.00 | 2022-04-01 | |
| Alichem | A029012158-1g |
4-Bromomethyl-3-hydroxy-5-phenylpyridine |
1805596-20-6 | 95% | 1g |
$2,779.20 | 2022-04-01 |
4-Bromomethyl-3-hydroxy-5-phenylpyridine 関連文献
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
1805596-20-6 (4-Bromomethyl-3-hydroxy-5-phenylpyridine) 関連製品
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量